molecular formula C14H18N4O2S2 B2492880 2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1105208-48-7

2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No. B2492880
CAS RN: 1105208-48-7
M. Wt: 338.44
InChI Key: FNZQKNJLBZDNLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazides in the presence of various catalysts. A notable example is the synthesis of similar thiadiazole derivatives through reactions involving amino groups and haloaryl ketones, followed by cyclization with sulfur donors in the presence of base catalysts to form the thiadiazole core. These methods offer routes to a wide array of thiadiazole compounds with varying substituents, demonstrating the versatility of thiadiazole chemistry (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including the target molecule, is characterized by X-ray crystallography and spectroscopic methods (NMR, IR, MS), providing insights into the arrangement of atoms and the geometry of the molecule. The structure is often stabilized by intramolecular and intermolecular hydrogen bonding, contributing to its biological activity and chemical properties. The specific arrangement of the thiadiazole, piperidine, and pyridinyl sulfonyl moieties influences the compound's reactivity and interaction with biological targets (R. Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including substitutions, cyclizations, and additions, depending on the functional groups present. The presence of the ethyl group on the thiadiazole ring and the pyridinyl sulfonyl piperidine moiety affects the compound's reactivity, allowing for selective modifications and the synthesis of targeted derivatives with desired properties. These reactions enable the exploration of the compound's chemical space for potential applications in material science and pharmaceuticals (Manjoor. Syed et al., 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are influenced by the molecular structure and substituents on the thiadiazole core. Studies on similar compounds have shown that modifications at the thiadiazole ring can significantly alter these physical properties, impacting the compound's utility and behavior under different conditions (Lynch, 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are key to understanding the potential applications of thiadiazole derivatives. The electron-rich thiadiazole ring, combined with the electron-withdrawing pyridinyl sulfonyl group, contributes to the compound's ability to participate in electron transfer reactions, engage in hydrogen bonding, and bind to biological targets. These interactions are fundamental to the compound's biological activity and potential therapeutic applications (Shen et al., 2008).

Scientific Research Applications

Antituberculosis Activity

A study by V. U. Jeankumar et al. (2013) discusses the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, revealing their potential as antituberculosis agents. This research is significant as it highlights the role of such compounds in treating Mycobacterium tuberculosis, a critical global health issue.

Insecticidal Properties

In research conducted by A. Fadda et al. (2017), novel heterocycles, including derivatives of 1,3,4-thiadiazole, were synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This application is significant in the field of agriculture, particularly for pest control.

Antimicrobial Activity

T. I. El-Emary et al. (2005) conducted a study El-Emary et al. (2005) on the synthesis of thiazolo[3,2]pyridines containing pyrazolyl moiety and evaluated their antimicrobial activities. This research opens avenues for developing new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria.

Anticancer Activity

A study by C. Altug et al. (2011) found that thiazolo[3,2-a]pyridines exhibit promising anticancer activity across various cancer cell lines. The potential of these compounds in cancer therapy is a significant area of interest, given the ongoing need for effective cancer treatments.

Antidiabetic Efficacy

Ashwin U. Rao et al. (2012) discovered a novel series of 2-piperidinopiperidine thiadiazoles that act as histamine H3 receptor antagonists and show potential in treating diabetes Rao et al. (2012). This application is particularly relevant given the increasing prevalence of diabetes worldwide.

properties

IUPAC Name

2-ethyl-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-2-13-16-17-14(21-13)11-5-8-18(9-6-11)22(19,20)12-4-3-7-15-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZQKNJLBZDNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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